2-((Furan-2-ylmethyl)thio)acetamide
Overview
Description
2-((Furan-2-ylmethyl)thio)acetamide is a chemical compound characterized by its unique structure, which includes a furan ring and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Furan-2-ylmethyl)thio)acetamide typically involves the reaction of furan-2-ylmethylamine with thioacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane or toluene is common. The reaction mixture is heated to a specific temperature, often around 60-80°C, to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production process. The use of catalysts, such as acid catalysts, can enhance the reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-((Furan-2-ylmethyl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the thioacetamide group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction of the thioacetamide group can result in the formation of thioacetamide derivatives.
Substitution: Substitution reactions can yield various substituted furan derivatives.
Scientific Research Applications
2-((Furan-2-ylmethyl)thio)acetamide has found applications in several scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism by which 2-((Furan-2-ylmethyl)thio)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring can act as an electrophile, reacting with nucleophiles in biological systems. The thioacetamide group can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular components.
Comparison with Similar Compounds
2-((Furan-2-ylmethyl)thio)acetamide is unique due to its specific structural features. Similar compounds include:
Furan-2-carboxylic acid: This compound lacks the thioacetamide group and has different chemical properties.
Thioacetamide derivatives: These compounds contain the thioacetamide group but lack the furan ring, resulting in different reactivity and applications.
Furan-2-ylmethylamine: This compound is a precursor in the synthesis of this compound and has distinct chemical behavior.
Properties
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-7(9)5-11-4-6-2-1-3-10-6/h1-3H,4-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAQWSOVDCXQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452065 | |
Record name | 2-((Furan-2-ylmethyl)thio)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86251-28-7 | |
Record name | 2-((Furan-2-ylmethyl)thio)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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